
6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidinecarboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound. Pyrimidines are key components of biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the carboxylic acid group (-COOH) is typically reactive and can undergo various reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through experimental methods .科学的研究の応用
Synthesis and Chemical Properties
The synthesis and reactions of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid derivatives are crucial for developing compounds with potential biological interest. Campaigne et al. explored the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, indicating the chemical versatility of pyrimidine derivatives for generating compounds with potential biological applications (Campaigne, Ho, & Bradford, 1970). Kappe and Roschger's work on the synthesis and reactions of "Biginelli-compounds" further emphasizes the synthetic utility of pyrimidine derivatives in creating complex molecules with varied biological activities (Kappe & Roschger, 1989).
Antimicrobial Applications
Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial properties. Abdelghani et al. synthesized new pyrimidines and evaluated their antimicrobial effectiveness, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Abdelghani, Said, Assy, & Hamid, 2017).
Material Science and Optoelectronics
The study of pyrimidine derivatives extends into material science and optoelectronics, where their structural and electronic properties are of interest. Hussain et al. conducted a comparative study between DFT/TDDFT and experimental approaches on thiopyrimidine derivatives, highlighting their potential in nonlinear optics (NLO) fields due to promising applications in medicine and NLO devices. This research underscores the importance of pyrimidine derivatives in developing materials with novel electronic and optical properties (Hussain et al., 2020).
Enzyme Inhibition for Anticancer Applications
The oximino(2,6-dichlorophenyl)acetonitrile, a cyanoxime derivative, has been identified as a powerful inhibitor of Carbonyl Reductase, an enzyme involved in developing resistance to anticancer treatments. This highlights the potential therapeutic applications of pyrimidine derivatives in cancer treatment, emphasizing their role in the pharmaceutical development of new anticancer agents (Adu Amankrah et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-5-1-2-6(7(13)3-5)8-4-9(10(16)17)15-11(18)14-8/h1-4,8H,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROLMQAAISVUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

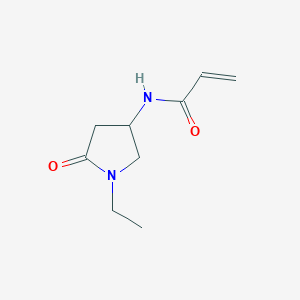
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2671098.png)
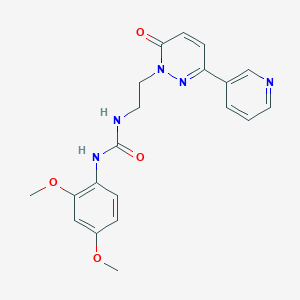
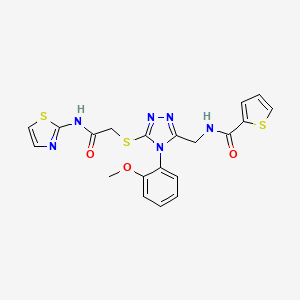
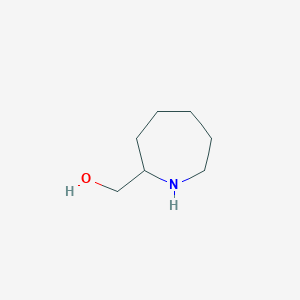
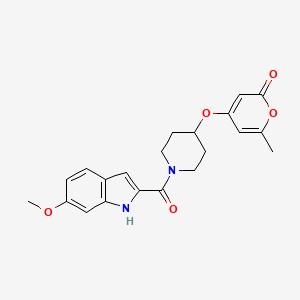
![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)
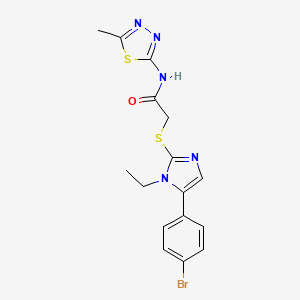
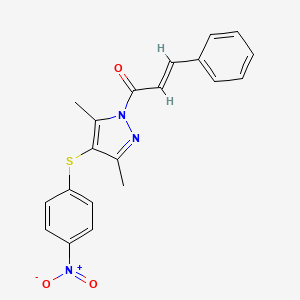
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
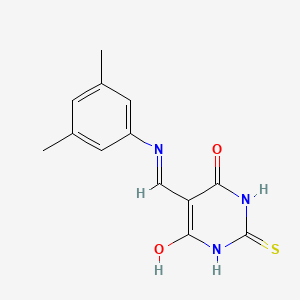
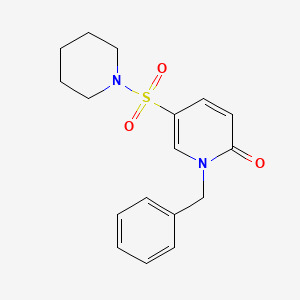
![4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2671114.png)
